molecular formula C13H16O3 B13486125 4-Propylchromane-4-carboxylic acid

4-Propylchromane-4-carboxylic acid

Cat. No.: B13486125
M. Wt: 220.26 g/mol
InChI Key: MAKYCPKZGBKJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylchromane-4-carboxylic acid (CAS 1483837-16-6) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol, features a chromane backbone substituted with a propyl group and a carboxylic acid functionality at the 4-position . The carboxylic acid moiety is a versatile handle for synthetic modification, enabling researchers to create a wide array of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This makes it a valuable building block in the development of novel small-molecule libraries. The chromane core is a privileged structure in drug discovery, found in compounds with a range of biological activities. The specific structure of this compound, characterized by the canonical SMILES CCCC1(C(=O)O)CCOC2=CC=CC=C21, suggests potential for use in exploring interactions with enzymes and receptors . Researchers can leverage this scaffold to design and synthesize potential inhibitors or modulators of biological targets. Furthermore, carboxylic acid-containing compounds are known to interact with various targets, such as hemoglobin, highlighting the potential relevance of this compound in biochemical and biophysical research . This product is provided with a guaranteed purity of 98% . It is labeled with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should handle this material with appropriate personal protective equipment (PPE) and in a well-ventilated area in accordance with these safety guidelines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-propyl-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-7-13(12(14)15)8-9-16-11-6-4-3-5-10(11)13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

MAKYCPKZGBKJBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Alkyl-substituted Chromane Derivatives

  • Method : Oxidation of alkyl side chains attached to aromatic or heterocyclic rings is a classic route to carboxylic acids. For 4-Propylchromane-4-carboxylic acid, oxidation of the propyl substituent at the 4-position of chromane can be achieved using strong oxidants such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Mechanism : The primary or secondary alkyl side chain is oxidized to the corresponding carboxyl group, with the chromane ring remaining intact.

  • Considerations : The reaction conditions need to be carefully controlled to avoid overoxidation or degradation of the chromane ring system.

Oxidant Conditions Outcome Notes
Potassium permanganate (KMnO4) Aqueous, acidic or alkaline medium, heat Oxidation of propyl side chain to carboxylic acid Common, robust method; risk of ring oxidation
Chromic acid (H2CrO4) Acidic medium, controlled temperature Similar oxidation of alkyl side chain Effective but toxic reagents

Carboxylation of Grignard Reagents Derived from 4-Propylchromane Precursors

  • Method : Preparation of a Grignard reagent from a halogenated chromane derivative (e.g., 4-bromopropylchromane) followed by reaction with carbon dioxide (CO2) yields the magnesium carboxylate intermediate. Acidification then provides the target carboxylic acid.

  • Reaction Scheme :

    $$
    \text{R-MgX} + CO_2 \rightarrow \text{R-COO}^- \text{Mg}^+ \xrightarrow{\text{H}^+} \text{R-COOH}
    $$

  • Advantages : This method allows the introduction of a carboxyl group with one additional carbon atom relative to the alkyl halide precursor. It is highly versatile for synthesizing carboxylic acids with complex ring systems.

  • Limitations : Functional groups incompatible with Grignard reagents (e.g., -OH, -NH, carbonyls) must be absent or protected.

Step Reagents/Conditions Outcome
Formation of Grignard reagent Mg, dry ether, 4-bromopropylchromane Organomagnesium halide intermediate
Carboxylation CO2 (dry ice), low temperature Magnesium carboxylate salt
Acidification Dilute acid (e.g., HCl) This compound

Hydrolysis of Nitrile Precursors

  • Method : Synthesis of a nitrile intermediate (e.g., 4-propylchromane-4-carbonitrile) followed by acidic or basic hydrolysis yields the corresponding carboxylic acid.

  • Hydrolysis Conditions :

    • Acidic hydrolysis: reflux with aqueous HCl or H2SO4.
    • Basic hydrolysis: reflux with aqueous NaOH followed by acidification.
  • Notes : This two-step process is useful when direct oxidation is challenging or when nitriles are more readily accessible intermediates.

Step Reagents/Conditions Outcome
Formation of nitrile Reaction of alkyl halide with NaCN 4-Propylchromane-4-carbonitrile
Hydrolysis Acidic or basic aqueous reflux This compound

Hydrolysis of Esters or Acid Derivatives

  • Method : Esters of this compound can be hydrolyzed under acidic or basic conditions to yield the free acid.

  • Typical Reaction :

    $$
    \text{R-COOR'} \xrightarrow{\text{H}_2\text{O}, \text{acid/base}} \text{R-COOH} + \text{R'OH}
    $$

  • Notes : This method is often used as a final step in multistep syntheses where ester intermediates are more stable or easier to purify.

Method Starting Material Key Reagents/Conditions Advantages Limitations
Oxidation of alkyl side chain 4-Propylchromane KMnO4, H2CrO4, acidic/alkaline medium Direct, well-established Possible ring oxidation; harsh conditions
Grignard reagent carboxylation 4-Halopropylchromane Mg, dry ether, CO2, acid High specificity, versatile Requires dry conditions; sensitive to functional groups
Hydrolysis of nitriles 4-Propylchromane nitrile Acidic or basic hydrolysis Useful for nitrile intermediates Requires nitrile precursor synthesis
Hydrolysis of esters 4-Propylchromane ester Acidic or basic aqueous reflux Mild conditions, clean conversion Ester synthesis required first
  • Literature indicates that the Grignard reagent carboxylation route is favored for synthesizing 4-substituted chromane carboxylic acids due to its precision and adaptability to various substituents, including the propyl group.

  • Oxidation methods, while classical, may pose challenges due to potential side reactions affecting the chromane ring. Careful control of reaction conditions and choice of oxidant is critical.

  • Hydrolysis of nitriles and esters provides alternative routes when the respective intermediates are accessible or when functional group compatibility limits the use of Grignard reagents.

  • Protective group strategies may be necessary to shield sensitive groups during Grignard reagent formation or oxidation steps.

  • Purification typically involves acid-base extraction, recrystallization, or chromatography, depending on the reaction scale and impurities.

The preparation of this compound can be effectively achieved through several synthetic routes, primarily:

  • Oxidation of the propyl side chain on chromane,

  • Carboxylation of Grignard reagents derived from halogenated chromane precursors,

  • Hydrolysis of nitrile or ester intermediates.

Each method has distinct advantages and limitations, and the choice depends on available starting materials, functional group tolerance, and desired scale. The Grignard carboxylation method is often preferred for its versatility and specificity in introducing the carboxyl group at the 4-position of the chromane ring.

Chemical Reactions Analysis

Types of Reactions: 4-Propylchromane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Propylchromane-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-propylchromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

4-Piperidinecarboxylic Acid (Isonipecotic Acid)

  • CAS : 498-94-2
  • Molecular Formula: C₆H₁₁NO₂
  • Key Features : A six-membered piperidine ring with a carboxylic acid group. Unlike 4-propylchromane-4-carboxylic acid, it lacks aromaticity and fused ring systems.
  • Applications : Used in pharmaceutical synthesis (e.g., as a building block for drug candidates) .

Pyrimidine-4-carboxylic Acid

  • CAS : 31462-59-6
  • Molecular Formula : C₅H₄N₂O₂
  • Key Features : A pyrimidine ring (two nitrogen atoms) with a carboxylic acid at position 4. The aromatic heterocycle contrasts with the benzopyran structure of this compound, leading to differences in electronic properties.
  • Applications : Laboratory chemical for synthesizing nucleotide analogues or small-molecule inhibitors .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂
  • Applications : Intermediate in agrochemical or pharmaceutical synthesis .

4-Propionylamino-furazan-3-carboxylic Acid

  • CAS : 361364-88-7
  • Molecular Formula : C₆H₇N₃O₄
  • Key Features: A furazan ring (five-membered, two nitrogens, one oxygen) with propionylamino and carboxylic acid groups. The non-aromatic ring differs from chromane’s fused aromatic system.
  • Applications : Research use in heterocyclic chemistry .

4-(Propan-2-yl)oxane-4-carboxylic Acid

  • CAS : 1537679-59-6
  • Molecular Formula : C₉H₁₆O₃
  • Key Features : An oxane (tetrahydropyran) ring with an isopropyl group and carboxylic acid. The saturated oxygen-containing ring lacks aromaticity, unlike chromane.
  • Applications: Potential use in material science or as a chiral building block .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1483837-16-6 C₁₃H₁₆O₃* ~220* Benzopyran ring, propyl, -COOH at C4
4-Piperidinecarboxylic acid 498-94-2 C₆H₁₁NO₂ 129.16 Piperidine ring, -COOH at C4
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ 124.10 Pyrimidine ring, -COOH at C4
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 172.57 Pyrimidine with Cl and CH₃ substituents
4-Propionylamino-furazan-3-carboxylic acid 361364-88-7 C₆H₇N₃O₄ 185.14 Furazan ring, propionylamino, -COOH at C3
4-(Propan-2-yl)oxane-4-carboxylic acid 1537679-59-6 C₉H₁₆O₃ 172.22 Oxane ring, isopropyl, -COOH at C4

*Molecular formula and weight inferred from structural analysis due to lack of explicit data in evidence.

Key Observations

  • Structural Diversity : While all compounds share a carboxylic acid group, their core rings (chromane, piperidine, pyrimidine, furazan, oxane) dictate electronic and steric properties.
  • Substituent Effects : Alkyl groups (e.g., propyl in 4-propylchromane) enhance lipophilicity, whereas electronegative substituents (e.g., Cl in pyrimidine derivatives) may increase reactivity.
  • Applications: Most analogues are used as research intermediates.

Limitations

  • Physicochemical data (e.g., solubility, melting point) are largely absent in the provided evidence.
  • Biological activity or mechanistic studies for this compound remain unaddressed.

Biological Activity

Overview

4-Propylchromane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and other relevant biological activities based on recent studies.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of compounds related to this compound. A study focused on various derivatives of chromanones and chalcones demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some synthesized compounds was as low as 0.39 μg/mL, indicating potent antibacterial effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific modifications in the chromanone scaffold enhance antibacterial activity:

  • Hydrophobic Substituents : The presence of hydrophobic groups at the 2-position and hydrogen bond donors/acceptors at the 4-position were critical for activity.
  • Hydroxy Groups : Hydroxy groups at the 5- and 7-positions contributed positively to the antibacterial efficacy .

The mechanisms through which this compound and its derivatives exert their antibacterial effects include:

  • Membrane Potential Dissipation : These compounds disrupt bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis.
  • Inhibition of DNA Topoisomerase IV : Some derivatives were shown to inhibit this enzyme, a crucial target for antibacterial agents, indicating complex mechanisms behind their activity .

Additional Biological Activities

While the primary focus has been on antibacterial properties, there are indications that derivatives of this compound may possess other biological activities, such as:

  • Antioxidant Activity : Compounds with carboxylic acid functionalities have demonstrated antioxidant properties, contributing to their therapeutic potential .
  • Cytotoxicity Against Cancer Cells : Some studies suggest that related compounds may exhibit selective cytotoxicity against various cancer cell lines, although specific data on this compound is limited .

Case Studies

  • Antibacterial Efficacy : In one study, several synthesized derivatives were tested against a panel of bacterial strains. The results indicated that modifications in substituents significantly influenced their activity, with some compounds achieving MIC values comparable to established antibiotics .
  • Mechanistic Insights : Further investigations into the mode of action revealed that certain derivatives not only affected membrane integrity but also interfered with essential bacterial enzyme functions, highlighting their potential as novel therapeutic agents .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialMIC as low as 0.39 μg/mL against MRSA
MechanismDisruption of membrane potential; DNA topoisomerase IV inhibition
AntioxidantEvidence of radical scavenging activity
CytotoxicitySelective effects on cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for 4-Propylchromane-4-carboxylic acid, and how do they compare in efficiency?

While direct synthetic data for this compound is limited, analogous chromane and heterocyclic carboxylic acids (e.g., pyrimidine- and pyrrolidine-carboxylic acids) suggest viable routes:

  • Carbodiimide-mediated coupling : EDCI/HOBt in CH₂Cl₂ with amine nucleophiles, yielding 65–76% for structurally similar compounds .
  • Catalytic amide formation : Use of PCl₃ with DMAP and triethylamine (TEA) as a HCl acceptor, avoiding intermediate isolation .
  • Chiral synthesis : Chiral catalysts (e.g., (2S,4R)-pyrrolidine derivatives) ensure stereochemical control, critical for bioactive analogs .

Table 1 : Synthetic Approaches for Analogous Carboxylic Acids

MethodReagents/ConditionsYield (%)Stereochemical ControlReference
EDCI/HOBt couplingCH₂Cl₂, RT, 6–15 h65–76Limited
PCl₃/DMAP catalysisTEA, one-pot reactionN/AModerate
Chiral auxiliary routeBoc-protected intermediates61–76High

Recommendation : Optimize coupling reagents (e.g., DCC or DIC) and protect the carboxylic acid group to minimize side reactions.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR) .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve absolute stereochemistry (if crystalline) .

Note : For enantiomeric purity, use chiral HPLC or polarimetry, as demonstrated for (2S,4R)-pyrrolidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in this compound synthesis?

Stereochemical challenges in chromane systems require:

  • Chiral catalysts : Employ asymmetric hydrogenation or organocatalysts (e.g., Jacobsen catalysts) .
  • Dynamic kinetic resolution : Use proline-based catalysts to bias stereoselectivity .
  • Protecting group strategy : Boc-protected intermediates reduce racemization during coupling .

Case Study : (2S,4R)-4-Phenylpyrrolidine-2-carboxylic acid achieved >98% enantiomeric excess (ee) via chiral auxiliary methods .

Q. What experimental strategies address contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from:

  • pH-dependent solubility : Carboxylic acids exhibit variable solubility in aqueous buffers (test pH 2–9).
  • Hydrolysis susceptibility : Protect the acid group during synthesis (e.g., esterification) .
  • Purity assessment : Combine HPLC with ¹H NMR to detect hydrolyzed byproducts .

Recommendation : Use lyophilization for stable storage and DMSO/ethanol for in vitro assays .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Prioritize mechanisms observed in analogs:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .
  • Antimicrobial activity : Test minimum inhibitory concentrations (MICs) via broth microdilution .
  • Cellular toxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Table 2 : Biological Screening Parameters for Analogous Compounds

Assay TypeTargetKey Findings (Analogs)Reference
AnticancerTopoisomerase IIIC₅₀ = 12 µM (pyrimidine-carboxylic acid)
AntimicrobialE. coliMIC = 8 µg/mL (oxazolo-pyridine)

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods for synthesis and airborne monitoring (OSHA standards) .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Decontamination : Immediate shower/eye wash access for spills .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced Tip : Implement in situ FTIR or gas sensors to detect airborne particulates during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.